Benzoic acid, 4-(1,2-propadienyl)-, ethyl ester
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Overview
Description
Ethyl 4-(propa-1,2-dien-1-yl)benzoate: is an organic compound with the molecular formula C12H12O2. It is a derivative of benzoic acid, where the ethyl ester is substituted with a propa-1,2-dien-1-yl group at the para position. This compound is of interest due to its unique chemical structure, which includes an allene group (a molecule with two adjacent double bonds).
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(propa-1,2-dien-1-yl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(propa-1,2-dien-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-(propa-1,2-dien-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(propa-1,2-dien-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of the allene group can yield alkenes or alkanes.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms involving allenes.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(propa-1,2-dien-1-yl)benzoate depends on its specific application. In chemical reactions, the allene group can participate in various transformations due to its electron-rich nature. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl benzoate: Lacks the allene group, making it less reactive in certain types of chemical reactions.
4-(propa-1,2-dien-1-yl)benzoic acid: The carboxylic acid analog of ethyl 4-(propa-1,2-dien-1-yl)benzoate.
Methyl 4-(propa-1,2-dien-1-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 4-(propa-1,2-dien-1-yl)benzoate is unique due to the presence of the allene group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical transformations makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
709665-45-2 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
InChI |
InChI=1S/C12H12O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h5-9H,1,4H2,2H3 |
InChI Key |
OSBVRULDUYWBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C=C |
Origin of Product |
United States |
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